Direct Yellow 127 chemical structure and properties
Direct Yellow 127 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct Yellow 127 is a synthetic azo dye characterized by its vibrant yellow hue. This technical guide provides a comprehensive overview of its chemical structure, known properties, and manufacturing process. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also includes computationally predicted properties to offer a more complete profile for research and development purposes. This guide is intended to serve as a foundational resource for professionals in chemistry and drug development who may encounter or have an interest in this compound.
Chemical Structure and Identity
Direct Yellow 127 is classified as a single azo dye. Its core structure consists of a benzothiazole sulfonic acid moiety linked to a pyrazolone through an azo bridge.
| Identifier | Value |
| Chemical Name | Sodium 2-((4-((1,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)phenyl)amino)-6-methyl-7-benzothiazolesulfonate |
| C.I. Name | Direct Yellow 127 |
| CAS Number | 12222-68-3[1] |
| Molecular Formula | C₁₈H₁₄N₅NaO₄S₂[1] |
| Molecular Weight | 451.45 g/mol [1] |
| Synonyms | Direct Yellow RB, Yellow RB, Pontamine Yellow RB[1] |
Chemical Structure Diagram:
Caption: Chemical structure of Direct Yellow 127.
Physicochemical Properties
| Property | Value | Source |
| Physical State | Yellow powder | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in water | [2] |
| Predicted LogP | 1.8 ± 0.9 | Predicted |
| Predicted pKa (acidic) | 1.2 ± 0.5 | Predicted |
| Predicted pKa (basic) | 4.5 ± 0.3 | Predicted |
Synthesis
The manufacturing process for Direct Yellow 127 involves a two-step synthesis:
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Diazotization: 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[1]
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Azo Coupling: The resulting diazonium salt is then reacted with 5-Methyl-3H-pyrazol-3-one in a coupling reaction to yield the final Direct Yellow 127 dye.[1]
Caption: Synthesis workflow for Direct Yellow 127.
Spectral Data
Experimentally determined spectral data for Direct Yellow 127 are scarce. The following represents predicted spectral characteristics.
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UV-Vis Spectroscopy: Due to the extended conjugation system involving the azo bridge and aromatic rings, Direct Yellow 127 is expected to have a strong absorbance in the visible region, corresponding to its yellow color. The maximum absorption wavelength (λmax) is predicted to be in the range of 400-430 nm.
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Infrared (IR) Spectroscopy: Key expected IR absorption peaks include:
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~3400-3300 cm⁻¹ (N-H stretching)
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~1650 cm⁻¹ (C=O stretching in the pyrazolone ring)
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~1600-1450 cm⁻¹ (C=C and C=N stretching in aromatic rings)
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~1200 and ~1050 cm⁻¹ (S=O stretching of the sulfonate group)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. A signal for the methyl group on the benzothiazole ring would appear around 2.5 ppm, and the methyl group on the pyrazolone ring would be in a similar region. The N-H proton would likely be a broad singlet.
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¹³C NMR: Aromatic and heteroaromatic carbons would appear in the range of 110-160 ppm. The carbonyl carbon of the pyrazolone ring would be significantly downfield, likely >160 ppm.
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Applications and Biological Significance
The primary documented application of Direct Yellow 127 is in the paper industry as a yellow colorant.[1]
There is currently no available information in the scientific literature to suggest that Direct Yellow 127 has been investigated for applications in drug development or that it is involved in any specific biological signaling pathways. Its classification as a direct dye, designed to have high affinity for cellulose, does not immediately suggest biological activity. However, many small organic molecules, including dyes, can exhibit unexpected biological effects. Any investigation into the biological properties of Direct Yellow 127 would be novel research.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of Direct Yellow 127 are not published in peer-reviewed journals. The synthesis would generally follow standard procedures for diazotization and azo coupling reactions.
General Diazotization Protocol (Illustrative):
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Dissolve 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
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Stir the mixture for a period of time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
General Azo Coupling Protocol (Illustrative):
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Dissolve 5-Methyl-3H-pyrazol-3-one in an alkaline aqueous solution (e.g., NaOH).
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Cool the solution to 0-5 °C.
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Slowly add the previously prepared diazonium salt solution to the solution of the coupling component, maintaining a low temperature and alkaline pH.
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The dye will precipitate out of the solution upon completion of the reaction.
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The solid dye can then be collected by filtration, washed, and dried.
Analytical Methods:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a suitable buffer, such as ammonium acetate) would likely be effective for purity analysis. Detection would be optimal at the λmax in the visible range.
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Thin-Layer Chromatography (TLC): TLC can be used for rapid purity assessment and reaction monitoring. A polar stationary phase (e.g., silica gel) with a moderately polar mobile phase would be a suitable starting point.
Safety and Handling
Specific toxicological data for Direct Yellow 127 is not available. As with all chemical compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Direct Yellow 127 is a single azo dye with a well-defined chemical structure and a straightforward synthetic route. While its primary application is industrial, its potential for biological activity remains unexplored. This guide provides a summary of the currently available information and predictive data to aid researchers and scientists who may wish to investigate this compound further. The lack of detailed experimental and biological data highlights an opportunity for new research to fully characterize the properties and potential applications of Direct Yellow 127.
